

## The In Vivo Pharmacology of Zavondemstat Llysine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Zavondemstat, also known as TACH101, is a first-in-class, orally bioavailable small molecule inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes.[1] As a pan-inhibitor, it targets all KDM4 isoforms (A-D), which are epigenetic regulators frequently dysregulated in various cancers, playing a crucial role in tumorigenesis and resistance to therapy.[2][3] By competitively inhibiting the binding of the co-factor alpha-ketoglutarate to the catalytic domain of KDM4, Zavondemstat modulates gene expression, leading to anti-proliferative and proapoptotic effects in cancer cells.[1][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of **Zavondemstat L-lysine**, based on publicly available preclinical and clinical data.

#### **Pharmacokinetics**

Zavondemstat has been evaluated in both preclinical species and in human clinical trials, demonstrating favorable pharmacokinetic properties that support oral administration.

#### **Preclinical Pharmacokinetics**

Preclinical studies in rats and dogs have indicated that Zavondemstat possesses good oral bioavailability and a dose-proportional exposure profile.[1] While specific quantitative data from these studies are not publicly available, a conference abstract reported high bioavailability,



ranging from 46-100%, and a terminal half-life of approximately 6 hours in these species.[5] The drug also exhibited low systemic clearance and a moderate volume of distribution.[5] Notably, the systemic exposure was not significantly affected by the presence of food in dogs. [5] Zavondemstat did not show significant inhibition or induction of cytochrome P450 (CYP) enzymes in preclinical models, suggesting a low probability of CYP-mediated drug-drug interactions.[5][6]

Table 1: Summary of Preclinical Pharmacokinetic Properties of Zavondemstat

| Parameter                   | Species                   | Finding                                    | Citation |
|-----------------------------|---------------------------|--------------------------------------------|----------|
| Oral Bioavailability        | Rats and Dogs             | High (46-100%)                             | [5]      |
| Terminal Half-life (t½)     | Rats and Dogs             | ~6 hours                                   | [5]      |
| Exposure<br>Proportionality | Rats and Dogs             | Dose-proportional                          | [1]      |
| Food Effect                 | Dogs                      | No significant impact on systemic exposure | [5]      |
| CYP Interaction             | In vitro                  | No significant inhibition or induction     | [5][6]   |
| Plasma Protein<br>Binding   | Mouse, Rat, Dog,<br>Human | ≥99%                                       | [7]      |

#### **Clinical Pharmacokinetics**

A Phase 1 clinical trial (NCT05076552) in patients with advanced solid tumors provided key insights into the pharmacokinetics of Zavondemstat in humans.[8][9][10]

Table 2: Summary of Clinical Pharmacokinetic Parameters of Zavondemstat in Humans (Phase 1 Study)



| Parameter                         | Value         | Citation   |
|-----------------------------------|---------------|------------|
| Time to Peak Concentration (Tmax) | 1 - 4 hours   | [8]        |
| Half-life (t½)                    | ~1.5 hours    | [8][9][10] |
| Dose Proportionality              | Yes           | [8][9][10] |
| Accumulation                      | No to minimal | [8][9][10] |

The data from this study indicate that orally administered Zavondemstat is rapidly absorbed, with peak plasma concentrations reached between 1 and 4 hours post-dose.[8] The drug exhibits a short half-life of approximately 1.5 hours, and its exposure (both Cmax and AUC) increases proportionally with the dose.[8][9][10] Consistent with its short half-life, there was minimal to no drug accumulation observed with repeated dosing.[8][9][10]

### **Pharmacodynamics**

The pharmacodynamic effects of Zavondemstat are a direct consequence of its inhibition of KDM4, leading to the modulation of gene expression and subsequent anti-tumor activity.

#### **Mechanism of Action and Signaling Pathways**

Zavondemstat acts as a reversible, competitive inhibitor of KDM4, preventing the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[2][4] This leads to an increase in the repressive H3K9me3 mark and a decrease in the H3K36me3 mark at the promoters of KDM4 target genes, ultimately altering gene transcription.[2] One key identified pharmacodynamic biomarker of Zavondemstat activity is the repression of the PPP1R10 (PNUTS) gene.[2][6] In vivo, maximum inhibition of PNUTS was observed 8 hours after Zavondemstat administration in xenograft models.[2]





Click to download full resolution via product page

Caption: Zavondemstat's Mechanism of Action

#### **Preclinical In Vivo Efficacy**

Zavondemstat has demonstrated potent anti-tumor activity across a range of preclinical cancer models.

Table 3: Summary of Preclinical In Vivo Pharmacodynamic Effects of Zavondemstat



| Cancer Type                                             | Model                                                     | Key Findings                                                                                                                                           | Citation |
|---------------------------------------------------------|-----------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Colorectal,<br>Esophageal, Gastric,<br>Breast, Lymphoma | Xenograft Models                                          | Effective tumor growth control with up to 100% tumor growth inhibition.                                                                                | [3][4]   |
| Colorectal Cancer                                       | Patient-Derived<br>Xenograft (PDX) and<br>Organoid Models | Strong correlation of sensitivity with microsatellite instability-high (MSI-H) status.                                                                 | [2][3]   |
| Colorectal Cancer                                       | Xenograft Model<br>(SU60)                                 | Reduced the population of tumor-initiating cells by 4.4-fold.                                                                                          | [11]     |
| Various Cancers                                         | Cell Line Panel (in<br>vitro)                             | Induced apoptosis in colorectal (HT-29), esophageal (KYSE-150), and triplenegative breast cancer (MDA-MB-231) cell lines with EC50s of 0.033-0.092 µM. | [3][4]   |

These studies highlight the broad anti-cancer potential of Zavondemstat and suggest that tumors with high microsatellite instability may be particularly sensitive to its effects.[2][3]

#### **Clinical Pharmacodynamics and Efficacy**

In the Phase 1 clinical trial, Zavondemstat was well-tolerated and showed encouraging signs of clinical activity in a heavily pretreated patient population with advanced cancers.[8][9][10] The most common treatment-related adverse events were Grade 1 or 2 and included diarrhea, fatigue, decreased appetite, nausea, and hyponatremia.[8][9][10] Of the 23 response-evaluable patients, 44% achieved stable disease, with 9% experiencing stable disease for six months or longer.[8][9][10]



# Experimental Protocols Clinical Pharmacokinetic Assessment (Phase 1 Study)

A general workflow for the pharmacokinetic assessment in the Phase 1 trial is outlined below.



Click to download full resolution via product page

Caption: Clinical Pharmacokinetic Workflow



Methodology Overview: Blood samples were collected from patients at various time points before and up to 24 hours after receiving their dose of Zavondemstat.[1] Plasma was separated from the blood samples and analyzed using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of Zavondemstat. The resulting concentration-time data were used to calculate standard pharmacokinetic parameters such as Cmax, AUC, and t1/2.

## Preclinical Pharmacodynamic Assessment (Xenograft Model)

The general methodology for assessing in vivo pharmacodynamics in preclinical xenograft models is as follows.





Click to download full resolution via product page

**Caption:** Preclinical Pharmacodynamic Workflow

Methodology Overview: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified size, the mice are randomized into treatment groups and receive either Zavondemstat or a vehicle control orally. Tumor dimensions are measured regularly to calculate tumor volume. At the end of the study, tumors can be excised for biomarker analysis, such as quantifying the expression of PNUTS mRNA via qPCR or assessing histone methylation marks by ChIP-qPCR, to confirm target engagement and the pharmacodynamic effect of the drug.[2]

#### Conclusion

**Zavondemstat L-lysine** is a promising, first-in-class KDM4 inhibitor with a favorable in vivo pharmacokinetic profile characterized by rapid oral absorption, dose-proportional exposure, and a short half-life, minimizing the risk of accumulation. Its pharmacodynamic activity, driven by the epigenetic reprogramming of cancer cells, has been demonstrated through potent anti-proliferative and pro-apoptotic effects in a variety of preclinical models, with encouraging signs of clinical activity in patients with advanced solid tumors. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel epigenetic modulator.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. TACH101 (Zavondemstat) | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. ascopubs.org [ascopubs.org]



- 6. zavondemstat (TACH101) / Tachyon [delta.larvol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ASCO American Society of Clinical Oncology [asco.org]
- 10. Phase 1 Study of Zavondemstat (TACH101), a First-in-Class KDM4 Inhibitor, in Patients with Advanced Solid Tumors [cancer.fr]
- 11. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The In Vivo Pharmacology of Zavondemstat L-lysine: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12384449#pharmacokinetics-and-pharmacodynamics-of-zavondemstat-I-lysine-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com